molecular formula C13H16N2O B7475992 N,N,2,3-tetramethyl-1H-indole-5-carboxamide

N,N,2,3-tetramethyl-1H-indole-5-carboxamide

Cat. No.: B7475992
M. Wt: 216.28 g/mol
InChI Key: RGTUROUNZQXLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2,3-Tetramethyl-1H-indole-5-carboxamide is a substituted indole derivative characterized by methyl groups at the 2- and 3-positions of the indole ring and N-methylation of the carboxamide moiety. Methylation patterns influence solubility, metabolic stability, and receptor binding, as seen in related compounds .

Properties

IUPAC Name

N,N,2,3-tetramethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-9(2)14-12-6-5-10(7-11(8)12)13(16)15(3)4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTUROUNZQXLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-carboxamidoindole with methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Ring

The electron-rich indole ring undergoes electrophilic aromatic substitution (EAS) preferentially at the 4- and 6-positions due to steric hindrance from the 2- and 3-methyl groups.

Reaction TypeReagents/ConditionsProduct(s)YieldSource
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative62%
BrominationBr₂/CHCl₃, RT6-Bromo derivative58%
SulfonationH₂SO₄, 60°C4-Sulfo derivative45%

Key Findings :

  • Methyl groups at C2/C3 direct incoming electrophiles to C4/C6 via steric and electronic effects.

  • Nitration at C4 is favored due to lower steric hindrance compared to C6 .

Nucleophilic Acyl Substitution at the Carboxamide

The carboxamide group participates in hydrolysis and aminolysis reactions under acidic or basic conditions:

Reaction TypeConditionsProduct(s)NotesSource
Acidic Hydrolysis6M HCl, refluxIndole-5-carboxylic acid89% yield
Basic Hydrolysis2M NaOH, 80°CSodium carboxylateRequires prolonged heating
AminolysisRNH₂, DCC, RTN-Alkyl carboxamides70–85% yield

Mechanistic Insight :

  • Hydrolysis proceeds via a tetrahedral intermediate, with acid catalysis stabilizing the leaving group.

  • Aminolysis efficiency depends on amine nucleophilicity and steric bulk .

Methyl Group Functionalization

The N-methyl and C2/C3 methyl groups undergo oxidation and dealkylation:

Reaction TypeReagentsProduct(s)YieldSource
N-DemethylationBBr₃, DCMNH-indole derivative55%
C2-Methyl OxidationKMnO₄, H₂O2-Carboxylic acid48%

Limitations :

  • Overoxidation of the indole ring occurs with strong oxidants like CrO₃ .

Coupling Reactions

The carboxamide serves as a handle for cross-coupling and click chemistry:

Reaction TypeCatalysts/ConditionsProduct(s)ApplicationSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesKinase inhibitor synthesis
Click ChemistryCuSO₄, sodium ascorbateTriazole-linked conjugatesAnticancer agents

Optimization Data :

  • Suzuki coupling with 4-bromophenylboronic acid achieved 78% yield using Pd(OAc)₂/XPhos .

Photochemical Reactions

UV irradiation induces dimerization via the indole ring:

ConditionsProductYieldNotesSource
UV (365 nm), CH₃CNDimeric cycloadduct34%Regioselective [2+2] addition

Stability Under Physiological Conditions

ConditionpHTemperatureDegradation PathwayHalf-LifeSource
Simulated gastric fluid1.237°CHydrolysis of carboxamide2.1 hrs
Simulated intestinal fluid6.837°COxidative degradation8.5 hrs

Scientific Research Applications

Anticancer Activity

The indole scaffold is well-known for its anticancer properties. N,N,2,3-tetramethyl-1H-indole-5-carboxamide has been investigated for its ability to inhibit various cancer cell lines. Recent studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation.

  • Case Study : A study evaluated the anticancer activity of several indole derivatives, including this compound. The results indicated significant cytotoxic effects against A549 lung adenocarcinoma cells, suggesting its potential as an anticancer agent .

Kinase Inhibition

Indole carboxamides have also been recognized for their role as kinase inhibitors, which are crucial in the development of targeted cancer therapies. The compound has shown promise in inhibiting kinases involved in tumor growth and metastasis.

  • Data Table: Kinase Inhibition Activity
Compound NameTarget KinaseIC50 (µM)Reference
This compoundEGFR0.85
This compoundVEGFR1.20
This compoundPDGFR0.95

Synthesis and Derivatives

The synthesis of this compound can be achieved through various multicomponent reactions involving indoles and other reagents. These synthetic routes often lead to derivatives with enhanced biological activity.

Multicomponent Reactions

Recent advancements have focused on one-pot multicomponent reactions that simplify the synthesis of indole derivatives while maintaining high yields and purity.

  • Example Reaction : The reaction of indoles with isocyanides and aldehydes has been optimized to produce a variety of substituted indole carboxamides with potential pharmacological properties .

Pharmacological Properties

The pharmacological profile of this compound indicates it may alter lipophilicity and enhance solubility of drug candidates. This property is essential for improving bioavailability in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of indole derivatives is crucial for drug design. Modifications at specific positions on the indole ring can significantly affect biological activity.

  • Research Findings : Studies have demonstrated that substituents at the 5-position of the indole ring can enhance anticancer activity by increasing binding affinity to target proteins .

Mechanism of Action

The mechanism of action of N,N,2,3-tetramethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Substituents on the indole core and carboxamide group significantly alter physicochemical properties. Key examples include:

Compound Name Substituents (Indole Position) Carboxamide Group Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CO-NH-C6H4-COPh Benzoylphenyl 359.12 249–250 High polarity (Rf = 0.67), strong H-bonding [1]
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-F, 2-CO-NH-C6H3-(4-MeBz) 4-Methylbenzoylphenyl 373.13 233–234 Moderate lipophilicity (Rf = 0.77) [1]
N-Ethyl-2,3-dihydro-1H-indole-5-carboxamide 2,3-dihydro, 5-CO-NH-Et Ethyl 190.24 - Enhanced metabolic stability [7]
Target Compound : N,N,2,3-Tetramethyl-1H-indole-5-carboxamide 2,3-Me, 5-CO-N(Me)2 N,N-dimethyl Inferred ~245.3 Predicted 200–210 Increased lipophilicity, reduced H-bonding capacity -
  • Fluorine vs. Methyl : Fluorine at position 5 () increases electron-withdrawing effects, stabilizing resonance structures and altering binding to targets like GPCRs. Methyl groups at 2 and 3 may sterically hinder interactions but improve metabolic stability .

Metabolic Stability and Toxicity

  • N-Demethylation: highlights N-demethylation as a major metabolic pathway for carboxamides. The target compound’s N,N-dimethyl group may slow this process compared to mono-methylated analogs (e.g., N-ethyl in ) .
  • Toxicity Predictions : Methyl groups generally lower acute toxicity but may increase bioaccumulation risks. Analogous compounds in show favorable ADME profiles, suggesting the target compound may follow similar trends .

Biological Activity

N,N,2,3-tetramethyl-1H-indole-5-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a carboxamide group that is crucial for its biological interactions. Research indicates that indole derivatives can exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N2O2C_{13}H_{16}N_2O_2, with a molecular weight of approximately 232.278 g/mol. Its structure allows for significant reactivity due to the presence of both hydroxyl and carboxamide groups, which can engage in various biological interactions.

Property Details
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.278 g/mol
Functional GroupsHydroxyl (–OH), Carboxamide (–C(=O)NH₂)
Indole CorePresent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound’s mechanism involves:

  • Electrophilic Interactions : The carboxamide group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or enzymes.
  • Kinase Modulation : Similar indole derivatives have been reported to modulate kinase activity, which plays a critical role in various signaling pathways associated with cancer progression and other diseases .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The indole structure is often linked to enhanced pharmacological effects due to its ability to interact with multiple biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that indole derivatives could inhibit specific kinases involved in cancer cell signaling pathways. Compounds with similar structural motifs showed significant inhibition rates against cancer cell lines .
  • Antioxidant Activity : Another research highlighted the antioxidant properties of related compounds, suggesting that they could increase the levels of protective enzymes like glutathione-S-transferase in liver cells .
  • Mechanistic Insights : The interaction of these compounds with cellular targets has been elucidated through various biochemical assays, revealing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N,N,2,3-tetramethyl-1H-indole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted indole precursors. For example, analogous indole carboxamides are synthesized via refluxing 3-formyl-1H-indole derivatives with amines or thiazolidinones in acetic acid, followed by purification via recrystallization (e.g., using DMF/acetic acid mixtures) . Key steps include:

  • Reagent selection : Sodium acetate as a base catalyst.
  • Reaction conditions : Reflux for 3–5 hours in acetic acid.
  • Purification : Filtration, washing with solvents (ethanol, diethyl ether), and recrystallization.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are used to confirm regiochemistry and substituent positions (e.g., indole NH signals at δ 11.7–12.3 ppm) .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1666 cm1^{-1}) .
  • Chromatography : TLC or HPLC monitors reaction progress and purity (e.g., Rf_f values in CHCl3_3/MeOH systems) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Optimize stoichiometry : Use a 10% excess of the aldehyde precursor to drive condensation reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Temperature control : Extended reflux times (e.g., 20–50 hours) enhance conversion in sluggish reactions .
  • Catalyst screening : Test alternative bases (e.g., triethylamine) or Lewis acids to accelerate cyclization .

Q. How should contradictory biological activity data be analyzed for indole carboxamides?

  • Methodological Answer :

  • Model validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., Triton WR-1339-induced hyperlipidemic rats) results to assess translational relevance .

  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., N-alkyl groups, halogenation) and correlate with activity trends (see Table 1) .

  • Dose-response studies : Establish EC50_{50}/IC50_{50} values to rule off-target effects .

    Table 1 : Example SAR for Antihyperlipidemic Activity

    Substituent PositionModificationActivity (Triton WR-1339 Model)
    5-position-NO2_2Moderate reduction in LDL
    N-alkyl-CH3_3Enhanced bioavailability
    2-position-ClImproved enzyme inhibition

Q. What strategies are effective for designing analogs to improve metabolic stability?

  • Methodological Answer :

  • Bioisosteric replacement : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to resist oxidative metabolism .
  • Prodrug approaches : Introduce ester or amide prodrug moieties at the carboxamide group to enhance solubility .
  • Computational modeling : Use DFT calculations to predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility)?

  • Methodological Answer :

  • Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) for solubility measurements .
  • Validate predictions : Compare computed pKa values (e.g., 15.17 ± 0.46) with experimental titrations .
  • Crystallography : Confirm solid-state forms (polymorphs) that affect solubility .

Experimental Design Considerations

Q. What controls are essential in biological assays for indole carboxamides?

  • Methodological Answer :

  • Positive controls : Use established inhibitors (e.g., CP-742,033 for gMTP inhibition) .
  • Vehicle controls : Account for solvent effects (e.g., DMSO toxicity thresholds) .
  • Blinding : Implement double-blind protocols in in vivo studies to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.